
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by researchers at the University of Illinois at Chicago. Since then, AG490 has been used in a variety of studies to investigate its mechanism of action and potential applications in various fields.
Mécanisme D'action
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone binds to the ATP-binding site of JAKs, preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cytokine and growth factor signaling, leading to the suppression of cell growth and proliferation. This compound has been shown to selectively inhibit JAK2 and JAK3, making it a useful tool for studying the specific roles of these kinases in various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-proliferative effects, this compound has been shown to induce apoptosis, inhibit angiogenesis, and modulate immune responses. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone in lab experiments is its specificity for JAK2 and JAK3, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, this compound has been shown to have off-target effects on other kinases, such as epidermal growth factor receptor (EGFR) and Src family kinases. This can complicate the interpretation of experimental results and requires careful control experiments to ensure that the observed effects are specific to JAK inhibition.
Orientations Futures
There are many potential future directions for research involving 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone. One area of interest is the development of more selective JAK inhibitors that target specific isoforms of the kinase. Another area of interest is the investigation of the role of JAK signaling in various diseases, such as autoimmune disorders and neurological disorders. Additionally, the use of this compound as a tool for studying JAK signaling in various cellular processes is likely to continue to be an important area of research.
Méthodes De Synthèse
The synthesis of 3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone involves several steps, including the reaction of 2-nitrobenzaldehyde with glycine, followed by cyclization and reduction to form the isoindolinone ring. The imidazole group is then added through a reaction with 1H-imidazole-2-carboxylic acid. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
3-hydroxy-3-(1H-imidazol-2-yl)-1-isoindolinone has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines and growth factors. This inhibition can lead to the suppression of cell growth and proliferation, making this compound a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
3-hydroxy-3-(1H-imidazol-2-yl)-2H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-9-7-3-1-2-4-8(7)11(16,14-9)10-12-5-6-13-10/h1-6,16H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOLXUIUXLVXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2(C3=NC=CN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*)-4-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4996924.png)
![N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4996946.png)

![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4996955.png)
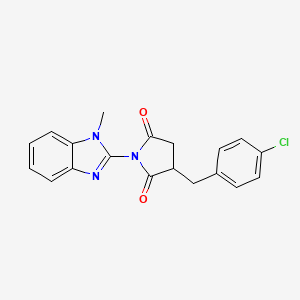
![(2-methoxyethyl)[2-(2-naphthyloxy)ethyl]amine oxalate](/img/structure/B4996966.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,5-dimethyl-3-furamide](/img/structure/B4996986.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)
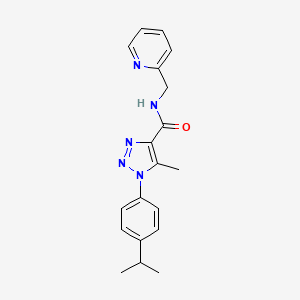
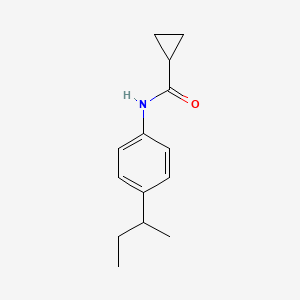
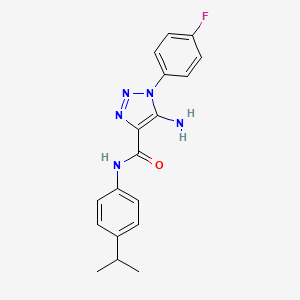
![2,4-dichloro-1-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B4997014.png)
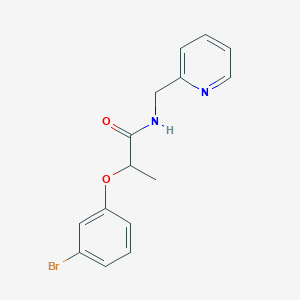
![1-(4-methoxyphenyl)-5-[4-(methylthio)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4997026.png)